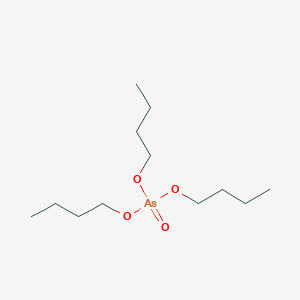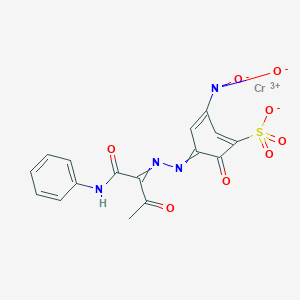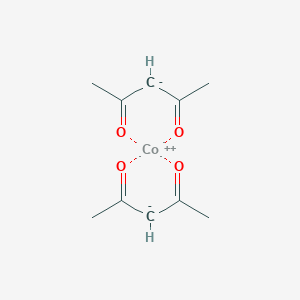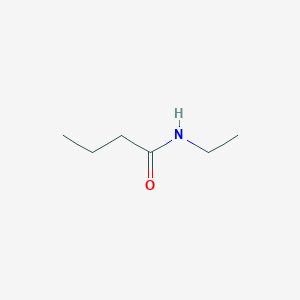
Tributyl arsorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl arsorate (TBA) is a chemical compound that is widely used in scientific research. It is a member of the organoarsenic family and is primarily used as a reagent in organic synthesis. TBA is also used as an analytical standard and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Tributyl arsorate is primarily used as a reagent in organic synthesis. It is used as a catalyst in the synthesis of various organic compounds, including esters, ethers, and amides. Tributyl arsorate has also been used in the synthesis of biologically active compounds, such as antitumor agents and antibiotics.
Mecanismo De Acción
The mechanism of action of Tributyl arsorate is not fully understood. However, it is believed that Tributyl arsorate acts as a Lewis acid catalyst in organic synthesis. Tributyl arsorate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Tributyl arsorate has been shown to have several biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of bacteria. Tributyl arsorate has also been shown to have neurotoxic effects and to inhibit the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tributyl arsorate in lab experiments is its high reactivity. Tributyl arsorate is a strong Lewis acid catalyst and can be used in a wide range of organic synthesis reactions. However, Tributyl arsorate is also highly toxic and must be handled with care. It can cause skin irritation and respiratory problems if not handled properly.
Direcciones Futuras
There are several future directions for the study of Tributyl arsorate. One area of research is the development of new synthetic methods using Tributyl arsorate as a catalyst. Another area of research is the study of the potential therapeutic applications of Tributyl arsorate, particularly in the treatment of cancer and bacterial infections. Additionally, further research is needed to understand the mechanism of action of Tributyl arsorate and its effects on the human body.
Conclusion:
Tributyl arsorate is a chemical compound that is widely used in scientific research. It is primarily used as a reagent in organic synthesis and has been studied for its potential therapeutic applications. Tributyl arsorate has several biochemical and physiological effects and can be both advantageous and limiting in lab experiments. Further research is needed to fully understand the mechanism of action of Tributyl arsorate and its potential applications in medicine.
Métodos De Síntesis
Tributyl arsorate can be synthesized through several methods, including the reaction of triphenylarsine with butyl lithium, the reaction of butyl magnesium bromide with arsenic trichloride, and the reaction of butyl lithium with arsenic tribromide. The most common method of synthesis is the reaction of triphenylarsine with butyl lithium.
Propiedades
Número CAS |
15063-74-8 |
|---|---|
Nombre del producto |
Tributyl arsorate |
Fórmula molecular |
C12H27AsO4 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
tributyl arsorate |
InChI |
InChI=1S/C12H27AsO4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |
Clave InChI |
HXTDOWOVKJIXDV-UHFFFAOYSA-N |
SMILES |
CCCCO[As](=O)(OCCCC)OCCCC |
SMILES canónico |
CCCCO[As](=O)(OCCCC)OCCCC |
Sinónimos |
Arsenic acid tributyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)











